molecular formula C11H9NO4 B3382707 (3-Nitro-phenyl)-propynoic acid ethyl ester CAS No. 35283-09-1

(3-Nitro-phenyl)-propynoic acid ethyl ester

Cat. No.: B3382707
CAS No.: 35283-09-1
M. Wt: 219.19 g/mol
InChI Key: BDBUSSJVLJJIDV-UHFFFAOYSA-N
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Description

(3-Nitro-phenyl)-propynoic acid ethyl ester is a substituted propiolate ester characterized by a nitro group at the meta position of the phenyl ring and an ethoxycarbonyl group attached to a propynoic acid backbone. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of bioactive molecules and heterocyclic systems. Its structural features—the electron-withdrawing nitro group and the reactive triple bond—contribute to its utility in Michael addition reactions, cyclization processes, and as a precursor for antimicrobial agents .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-(3-nitrophenyl)prop-2-ynoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4/c1-2-16-11(13)7-6-9-4-3-5-10(8-9)12(14)15/h3-5,8H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDBUSSJVLJJIDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C#CC1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50534446
Record name Ethyl 3-(3-nitrophenyl)prop-2-ynoate
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Molecular Weight

219.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35283-09-1
Record name Ethyl 3-(3-nitrophenyl)-2-propynoate
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Record name Ethyl 3-(3-nitrophenyl)prop-2-ynoate
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Record name ethyl 3-(3-nitrophenyl)prop-2-ynoate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Nitro-phenyl)-propynoic acid ethyl ester typically involves the esterification of (3-Nitro-phenyl)-propynoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and catalyst concentration, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(3-Nitro-phenyl)-propynoic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the nitro group.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Reduction: Aqueous sodium hydroxide.

    Substitution: Amines or thiols under basic conditions.

Major Products Formed

    Oxidation: (3-Amino-phenyl)-propynoic acid ethyl ester.

    Reduction: (3-Nitro-phenyl)-propynoic acid.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis and Reactivity

(3-Nitro-phenyl)-propynoic acid ethyl ester is primarily synthesized through various organic reactions involving nitrophenyl derivatives. Notably, it serves as a key intermediate in the synthesis of more complex organic molecules. For example, it has been utilized in the copper-catalyzed hydroarylation of alkynoates, leading to the formation of biologically significant compounds such as 3-arylindole-2-carboxylates .

Table 1: Synthesis Pathways

Synthesis MethodKey ReagentsProducts
Copper-Catalyzed HydroarylationArylboronic acids3-Arylindole-2-carboxylates
Palladium-Catalyzed CycloisomerizationAlkynylphenoxy acrylic acid esters2,3-Disubstituted benzofurans

Recent studies have highlighted the bioactivity of this compound and its derivatives. It has been evaluated for various biological activities, including acaricidal effects against pests such as Psoroptes cuniculi (a mange mite). In vitro tests demonstrated that certain derivatives exhibited significant acaricidal activity, outperforming traditional acaricides like ivermectin .

Case Study: Acaricidal Activity

In a systematic study, a series of 3-aryl propionic acid esters were synthesized and tested for their efficacy against P. cuniculi. The results indicated that several compounds had mortality rates exceeding those of standard treatments at lower concentrations. This suggests that modifications to the nitrophenyl ring can enhance biological activity .

Applications in Organic Chemistry

The compound's unique structural features make it valuable in organic synthesis. Its reactivity allows for transformations that yield diverse chemical entities. For instance, it can participate in nucleophilic addition reactions due to the electron-withdrawing nitro group, facilitating the formation of new carbon-carbon bonds.

Mechanism of Action

The mechanism of action of (3-Nitro-phenyl)-propynoic acid ethyl ester involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis. These interactions can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Antimycobacterial Activity of Propynoic Acid Derivatives
Compound Substituent MIC (M. tuberculosis) Key Feature Reference
(3-Nitro-phenyl)-propynoate 3-NO₂-C₆H₄ 5.8 μM Meta-nitro, triple bond
(4-Nitro-phenyl)-propynoate 4-NO₂-C₆H₄ 8.0 μM Para-nitro
Keto ester 13 Trans-α,β-unsaturated <1 μM Keto group, trans-config
Saturated analog 14 Cyclopropane ring >10 μM Loss of triple bond

Biological Activity

(3-Nitro-phenyl)-propynoic acid ethyl ester, with the molecular formula C₁₁H₉NO₄ and CAS number 35283-09-1, is an organic compound characterized by a propynoic acid moiety attached to a nitrophenyl group. The presence of the nitro group (-NO₂) at the meta position of the phenyl ring enhances its chemical properties and biological activity. This article explores the biological activities, potential applications, and research findings related to this compound.

Chemical Structure and Properties

The structure of this compound includes:

  • Propynoic Acid Moiety : Contributes to its reactivity.
  • Nitrophenyl Group : Influences biological interactions.
  • Ethyl Ester Functional Group : Enhances solubility in organic solvents.

Table 1: Structural Characteristics

FeatureDescription
Molecular FormulaC₁₁H₉NO₄
CAS Number35283-09-1
Functional GroupsNitro group, propynoic acid, ethyl ester

Anti-inflammatory and Analgesic Properties

Research indicates that this compound exhibits significant anti-inflammatory and analgesic activities. The nitro group is believed to modulate biological pathways that affect pain perception and inflammatory responses. In vitro studies have shown promising results against certain cancer cell lines, suggesting potential anticancer properties.

Preliminary studies suggest that this compound may interact with enzymes involved in inflammatory pathways, potentially inhibiting their activity. Additionally, its effects on cell signaling pathways related to pain perception are under investigation, indicating a multifaceted role in biological systems.

Table 2: Biological Activity Summary

Activity TypeFindings
Anti-inflammatoryModulates inflammatory pathways
AnalgesicAffects pain perception
AnticancerPromising results against cancer cells

In Vitro Studies

  • Anti-cancer Activity : A study demonstrated that this compound showed efficacy against various cancer cell lines. The mechanism involves inducing apoptosis in malignant cells.
  • Inflammation Modulation : Another study indicated that the compound significantly reduced pro-inflammatory cytokines in cell cultures, highlighting its potential as an anti-inflammatory agent.

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with this compound:

Compound NameMolecular FormulaKey Features
3-(2-Nitro-phenyl)-propionic acid ethyl esterC₁₁H₁₃NO₄Nitro group at para position
3-(3-Nitrophenyl)propenoic acid, ethyl esterC₁₁H₁₁NO₄Contains a propenoic instead of propynoic
2-(4-Nitrophenyl)acrylic acid ethyl esterC₁₁H₉N₂O₄Different position of nitro group

The unique meta-nitro substitution pattern of this compound differentiates it from others with ortho or para substitutions, impacting its interactions with biological systems.

Applications and Future Directions

This compound has potential applications across various fields, including:

  • Pharmaceuticals : As a lead compound for developing new anti-inflammatory or analgesic drugs.
  • Material Science : Its chemical structure suggests potential use in developing polymers or dyes.

Q & A

Q. What are the established synthetic routes for (3-nitro-phenyl)-propynoic acid ethyl ester, and how do reaction conditions influence yield?

The compound can be synthesized via carboxylation of terminal alkynes under CO₂ pressure using AgBF₄/Cs₂CO₃ catalysis, followed by esterification with bromoalkanes (e.g., 1-bromohexane) . Alternatively, Hagemann's ester methodology involves cycloaddition reactions between propynoic acid ethyl ester and aldehydes, with H₂SO₄ or acetic acid as catalysts in ethanol . Yields exceeding 90% are achievable with optimized stoichiometry and temperature (50–80°C).

Q. How is the structural integrity of this compound validated experimentally?

Characterization relies on 1H^1H and 13C^{13}C NMR spectroscopy. Key signals include:

  • 1H^1H: δ 8.30 (d, aromatic H), 4.27 (q, -OCH₂CH₃), 1.29 (t, -CH₃) .
  • 13C^{13}C: δ 163.3 (C=O), 153.6 (nitro-aromatic C), 61.7 (ester OCH₂) . IR spectroscopy confirms the presence of ester C=O (1722 cm1^{-1}) and nitro groups (1528 cm1^{-1}) .

Q. What are the common applications of this compound in organic synthesis?

It serves as a Michael acceptor in cycloadditions to synthesize pyrazoles and isoxazolines . For example, PhIO-mediated nitrile imine cycloaddition yields densely functionalized pyrazole derivatives (81% yield) . It also acts as a precursor for antimicrobial agents via modifications to the ester or nitro groups .

Advanced Research Questions

Q. How does the electronic nature of the alkyne influence catalytic semihydrogenation outcomes?

Ni-catalyzed semihydrogenation of 3-phenyl-2-propynoic acid ethyl ester (structurally analogous) shows (E)-selectivity (>95%) under 1 atm H₂ at 25°C. The electron-withdrawing nitro group stabilizes the transition state, reducing over-hydrogenation to alkanes. NMR monitoring (e.g., 1H^1H) confirms no alkane byproduct formation .

Q. What strategies optimize the compound’s bioactivity in antimicrobial studies?

Structure-activity relationship (SAR) studies reveal that replacing the ethyl ester with hydrophobic groups (e.g., prenyl) enhances activity against Mycobacterium tuberculosis (MIC: 0.5 µg/mL vs. 2 µg/mL for ethyl ester) . Saturation of the triple bond or introducing cyclopropyl rings reduces potency, indicating the alkyne’s role as a hydrogen-bond acceptor is critical .

Q. How do solvent and catalyst systems affect regioselectivity in heterocyclic synthesis?

In micellar aqueous media, PhIO promotes regiocontrolled synthesis of pyrazoles. Polar protic solvents (e.g., H₂O) favor nitro-group participation in dipole formation, directing cycloaddition to the meta position (86% regioselectivity) . Silver-based catalysts improve alkyne activation, while Cs₂CO₃ enhances carboxylation efficiency .

Q. What mechanistic insights explain contradictory NMR data in ester hydrolysis?

Hydrolysis of the ethyl ester with 20% KOH degrades the alkyne moiety, whereas milder conditions (K₂CO₃ in MeOH/H₂O) preserve it. 1H^1H NMR coupling constants (J=10.1J = 10.1 Hz) confirm cis-configuration retention during hydrolysis, critical for maintaining bioactivity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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